molecular formula C21H22N4O4S2 B2667692 N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 886908-64-1

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2667692
CAS No.: 886908-64-1
M. Wt: 458.55
InChI Key: BDVADOGMJLIVAE-UHFFFAOYSA-N
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Description

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule integrates a 1,3,4-oxadiazole heterocycle, a well-established pharmacophore in drug discovery, with a benzamide core and a piperidine sulfonamide group. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its wide range of biological activities. Research into analogous 1,3,4-oxadiazole derivatives has demonstrated significant potential in anticancer applications, with mechanisms of action that include the inhibition of critical enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are pivotal for cancer cell proliferation . Furthermore, compounds featuring the 1,3,4-oxadiazole moiety have been investigated for their anti-inflammatory and antimicrobial properties, making them valuable scaffolds for developing new therapeutic agents . The specific structure of this compound, which includes a methylthio-phenyl substitution on the oxadiazole ring and a piperidin-1-ylsulfonyl group on the benzamide, is engineered to influence the molecule's electron density, lipophilicity, and steric configuration. These properties are critical for optimizing interactions with biological targets . Similar structural motifs are found in compounds screened for their activity against various disease models. This product is offered for non-human research applications only. It is intended for use as a reference standard, a building block in synthetic chemistry, or a candidate for biological screening in vitro. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-30-18-8-4-3-7-17(18)20-23-24-21(29-20)22-19(26)15-9-11-16(12-10-15)31(27,28)25-13-5-2-6-14-25/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVADOGMJLIVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of the 1,3,4-oxadiazole ring via cyclization of a hydrazide with an appropriate carbonyl compound under acidic conditions.

  • Step 2: Introduction of the methylthio phenyl group through a nucleophilic aromatic substitution reaction.

  • Step 3: Formation of the piperidine sulfonyl moiety using a sulfonation reaction with piperidine.

  • Step 4: Coupling the intermediate with a benzoyl chloride under basic conditions to achieve the final benzamide structure.

Industrial Production Methods: The industrial synthesis typically involves optimized batch or continuous flow processes to ensure high yield and purity. Parameters such as temperature, solvent choice, and reaction time are meticulously controlled. Automated synthesis platforms and robust purification techniques like chromatography and recrystallization are employed.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Can undergo oxidation reactions under the presence of strong oxidizing agents to form sulfoxides or sulfones.

  • Reduction: Can be reduced to remove the sulfone group under reducing conditions.

  • Substitution: Capable of undergoing nucleophilic or electrophilic substitution reactions, particularly at the benzamide and oxadiazole moieties.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide

  • Reduction: Lithium aluminum hydride, sodium borohydride

  • Substitution: Halogenation reagents like N-bromosuccinimide, Friedel-Crafts acylation

Major Products Formed:

  • Oxidation: Sulfoxide, sulfone derivatives

  • Reduction: Desulfonylated compounds

  • Substitution: Various substituted benzamides and oxadiazole derivatives

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a building block for various functional materials.

Biology and Medicine:

  • Potential pharmaceutical applications due to its unique biological activity.

  • Research into its effects on enzyme modulation and receptor binding.

Industry:

  • Employed in the development of new material coatings and additives.

  • Utilized in agrochemical formulations for its pest-control properties.

Mechanism of Action

Molecular Targets and Pathways: The compound interacts with specific proteins and enzymes, influencing various biological pathways. It may inhibit or activate target enzymes, leading to therapeutic effects. Mechanistic studies reveal its binding affinity to enzyme active sites and receptor complexes, thus altering the biochemical landscape of cells.

Comparison with Similar Compounds

Structural Analogs in the 1,3,4-Oxadiazole Family

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (1,3,4-Oxadiazole Position 2/5) Synthesis Method Purity (%) Key Findings
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18) 2: 2,3-Dihydrobenzo[b][1,4]dioxin; 5: Thiomethoxy Method B 95.0–100 Optimized for Ca²⁺/calmodulin inhibition; characterized via NMR and ESI-MS
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) 2: 2,3-Dihydrobenzo[b][1,4]dioxin; 5: Trifluoromethyl Method B 95.0–100 Enhanced lipophilicity due to -CF₃ group; retained calmodulin activity
N-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide 2: Ethyl; 5: 3-Methylpiperidinylsulfonyl Not specified N/A Structural similarity to target compound; ethyl vs. methylthiophenyl group
N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide 2: Naphthalen-1-ylmethyl; 5: Benzamide Not specified N/A Potent HDAC inhibitor; highlights role of aromatic extensions in activity

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

  • The 2-(methylthio)phenyl group in the target compound may enhance electron-rich aromatic interactions compared to analogs with 2,3-dihydrobenzo[d][1,4]dioxin (e.g., Compounds 18–21) .
  • The piperidin-1-ylsulfonyl group introduces sulfonamide character, which is absent in HDAC-targeting analogs like the naphthalenylmethyl derivative . Sulfonamides are often associated with enzyme inhibition due to their ability to mimic transition states.

Synthetic Pathways :

  • The target compound’s synthesis likely involves coupling of a substituted benzoic acid with a 1,3,4-oxadiazole precursor, similar to methods used for Compounds 18–21 (e.g., Method A/B with catalysts like 4B and pyridine) .
  • In contrast, analogs with antibacterial activity (e.g., 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine) require multi-step protocols involving hydrazine and CS₂ .

Purity and Characterization: Compounds 18–21 achieved >95% purity via HPLC, suggesting rigorous quality control for pharmacological applications .

Biological Activity

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Properties

The compound features a unique combination of an oxadiazole ring and a piperidine moiety, which are known for their pharmacological significance. The methylthio group enhances its reactivity and biological activity. The structural formula can be represented as follows:

N 5 2 methylthio phenyl 1 3 4 oxadiazol 2 yl 4 piperidin 1 ylsulfonyl benzamide\text{N 5 2 methylthio phenyl 1 3 4 oxadiazol 2 yl 4 piperidin 1 ylsulfonyl benzamide}

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The oxadiazole moiety is known for its role in:

  • Enzyme Inhibition : Compounds with oxadiazole structures often inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases.
  • Antimicrobial Activity : The presence of the piperidine sulfonyl group suggests potential antibacterial properties, as piperidine derivatives have been linked to antimicrobial effects.

Biological Activities

Research has indicated several notable biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro.
  • Neuroprotective Effects : By inhibiting AChE, it may offer protective effects against neurodegeneration.

Antimicrobial Studies

A study conducted on a series of oxadiazole derivatives found that the presence of the methylthio group significantly enhanced antibacterial activity compared to similar compounds lacking this feature. The compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria.

CompoundActivityMIC (µg/mL)
Test CompoundAntibacterial10
Control CompoundAntibacterial25

Anticancer Studies

In vitro assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)12
HeLa (Cervical Cancer)18

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide?

  • Answer : The synthesis typically involves sequential functionalization:

Oxadiazole formation : Cyclization of a thiosemicarbazide intermediate with POCl₃ at 90°C under reflux (3–6 hours), followed by neutralization with NH₃ to isolate the oxadiazole core .

Sulfonylation : Reacting 4-(piperidin-1-ylsulfonyl)benzoyl chloride with the oxadiazole intermediate in dichloromethane (DCM) at 0–5°C, using triethylamine as a base to promote coupling .

  • Key parameters : Optimize yield by controlling pH during precipitation and using anhydrous solvents.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Answer : Use a multi-technique approach:

  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to verify aromatic protons (δ 7.2–8.1 ppm), sulfonyl groups (δ 3.1–3.5 ppm for piperidine), and methylthio substituents (δ 2.5 ppm) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak [M+H]⁺ at m/z 459.12 (calculated) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Answer : Prioritize:

  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli using broth microdilution (CLSI guidelines) .
  • Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during sulfonamide coupling?

  • Answer :

  • Solvent selection : Replace DCM with dimethylformamide (DMF) to enhance solubility of polar intermediates .
  • Temperature control : Maintain 0–5°C during benzoyl chloride addition to minimize side reactions.
  • Catalyst screening : Test coupling agents like HATU vs. EDC/HOBt for efficiency .
  • Example optimization data :
CatalystYield (%)Purity (%)
EDC/HOBt7292
HATU8597

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null results)?

  • Answer :

  • Dose-response validation : Re-test activity across a wider concentration range (0.1–100 µM) to identify threshold effects.
  • Strain specificity : Compare activity against gram-positive vs. gram-negative bacteria or drug-resistant strains .
  • Mechanistic studies : Use fluorescence microscopy (SYTOX Green uptake) to confirm membrane disruption vs. metabolic inhibition .

Q. What computational strategies are effective for predicting target interactions of this compound?

  • Answer :

  • Molecular docking : Use AutoDock Vina to model binding to E. coli dihydrofolate reductase (PDB: 1RX2) or human topoisomerase II (PDB: 1ZXM) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • Pharmacophore mapping : Identify critical features (e.g., sulfonyl acceptor, oxadiazole π-π interactions) using Schrödinger Phase .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Answer : Systematically modify:

  • Piperidine substituents : Replace with morpholine or pyrrolidine to alter sulfonamide electronics .
  • Methylthio group : Substitute with ethylthio or halogenated variants to enhance lipophilicity .
  • Bioisosteric replacement : Swap oxadiazole with 1,2,4-triazole and compare activity .

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